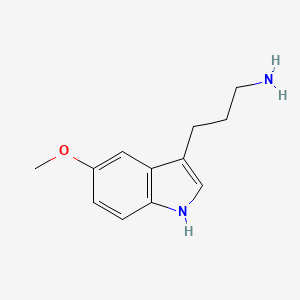

3-(5-Methoxy-3-indolyl)-1-propanamine

Description

3-(5-Methoxy-3-indolyl)-1-propanamine (CAS 13491-50-4) is a synthetic indole derivative characterized by a propylamine chain attached to the 3-position of a 5-methoxyindole scaffold. Its molecular formula is inferred to be C₁₂H₁₆N₂O, based on structural analogs like 3-(6-Methoxy-3-indolyl)-1-propanamine (CAS 105338-78-1) . The compound’s structure combines the aromatic indole moiety with a methoxy group at the 5-position and a three-carbon amine side chain. It is primarily used in research settings, as indicated by its commercial availability in milligram-to-gram quantities .

Properties

IUPAC Name |

3-(5-methoxy-1H-indol-3-yl)propan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-15-10-4-5-12-11(7-10)9(8-14-12)3-2-6-13/h4-5,7-8,14H,2-3,6,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPFQQRNDLFHEBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C2CCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methoxy-3-indolyl)-1-propanamine typically involves the following steps:

Starting Material: The synthesis begins with 5-methoxyindole.

Alkylation: The indole ring is alkylated at the 3-position using a suitable alkylating agent, such as 3-bromopropanamine, under basic conditions.

Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the alkylation process.

Industrial Production Methods

Industrial production of 3-(5-Methoxy-3-indolyl)-1-propanamine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-(5-Methoxy-3-indolyl)-1-propanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding indole derivatives with different oxidation states.

Reduction: Reduction reactions can modify the functional groups attached to the indole ring or the propanamine chain.

Substitution: The methoxy group or the amine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction could produce various amine derivatives.

Scientific Research Applications

3-(5-Methoxy-3-indolyl)-1-propanamine has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a precursor to pharmacologically active compounds, particularly those targeting neurological pathways.

Biological Research: The compound is used in studies related to neurotransmitter function and receptor binding.

Industrial Applications: It may serve as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(5-Methoxy-3-indolyl)-1-propanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The methoxy group and the propanamine chain play crucial roles in binding to these receptors, influencing their activity and modulating biological responses. The exact pathways and targets depend on the specific context of its use, such as in medicinal or biological research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of indolealkylamines, which vary in substituent positions, side-chain lengths, and functional groups. Below is a detailed comparison with key analogs:

5-Methoxytryptamine (5-MeO-T)

- CAS : 608-07-1

- Structure : Shorter ethylamine chain (2 carbons) attached to 5-methoxyindole.

- Activity: A well-studied serotonin receptor agonist with psychoactive properties.

5-MeO-DALT (N,N-Diallyl-5-methoxytryptamine)

- CAS : 928822-98-4

- Structure : Ethylamine chain modified with N,N-diallyl groups.

- Activity: A psychedelic tryptamine with reported hallucinogenic effects. The diallyl substitution likely enhances metabolic stability and modulates serotonin (5-HT₂ₐ) receptor interactions .

3-(5-Fluoro-1H-indol-3-yl)propan-1-amine Hydrochloride

- CAS : 1803598-21-1

- Structure : Fluoro substituent at the 5-position instead of methoxy.

3-(5-Chloro-1H-indol-3-yl)propan-1-amine

- CAS : 113188-83-3

- Structure : Chloro substituent at the 5-position.

- Activity : Chlorine’s larger atomic radius and lipophilicity may alter pharmacokinetics, such as half-life and tissue distribution, compared to the methoxy derivative .

3-(6-Methoxy-3-indolyl)-1-propanamine

- CAS : 105338-78-1

- Structure : Methoxy group at the 6-position instead of 3.

- Activity : Positional isomerism can significantly impact receptor selectivity. For example, 5-methoxyindoles are often more potent at serotonin receptors than 6-methoxy analogs .

Physicochemical and Pharmacokinetic Differences

| Property | 3-(5-Methoxy-3-indolyl)-1-propanamine | 5-MeO-Tryptamine | 5-MeO-DALT | 5-Fluoro Analog (HCl salt) |

|---|---|---|---|---|

| Molecular Weight | ~220.27 g/mol (inferred) | 204.27 g/mol | 284.38 g/mol | 228.7 g/mol |

| Side Chain | Propylamine (3 carbons) | Ethylamine | N,N-Diallyl-ethyl | Propylamine |

| Substituent | 5-OCH₃ | 5-OCH₃ | 5-OCH₃ | 5-F |

| Lipophilicity (logP) | Higher (longer chain) | Moderate | High (diallyl) | Moderate (polar F) |

| Bioactivity Notes | Limited data; research chemical | Serotonin agonist | Psychedelic | Potential transporter ligand |

Biological Activity

3-(5-Methoxy-3-indolyl)-1-propanamine, also known as a derivative of tryptamine, has garnered attention in recent years due to its potential biological activities. This compound is structurally characterized by the presence of a methoxy group and an indole moiety, which are known to contribute to various pharmacological effects. This article aims to provide a comprehensive overview of the biological activity of 3-(5-Methoxy-3-indolyl)-1-propanamine, including its mechanisms of action, therapeutic potential, and relevant research findings.

Molecular Formula

- Chemical Formula : C12H16N2O

- Molecular Weight : 204.27 g/mol

Structural Characteristics

The compound features a propanamine backbone with an indole ring substituted at the 5-position with a methoxy group. This structural configuration is significant for its biological interactions.

Antimicrobial Properties

Research indicates that 3-(5-Methoxy-3-indolyl)-1-propanamine exhibits antimicrobial activity against various bacterial strains. In vitro studies have shown effectiveness against both gram-positive and gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

Table 1: Antimicrobial Activity of 3-(5-Methoxy-3-indolyl)-1-propanamine

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 0.5 µg/mL |

| Escherichia coli | 12 | 1.0 µg/mL |

| Pseudomonas aeruginosa | 10 | 2.0 µg/mL |

Antioxidant Activity

The compound has also been investigated for its antioxidant properties. It has shown the ability to scavenge free radicals, which is critical in preventing oxidative stress-related diseases.

Neuroprotective Effects

Preliminary studies suggest that 3-(5-Methoxy-3-indolyl)-1-propanamine may have neuroprotective effects, potentially through modulation of neurotransmitter systems. Its interaction with serotonin receptors could indicate a role in mood regulation and neuroprotection.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. Inhibition of MAO can lead to increased levels of serotonin and dopamine, which may have implications for treating mood disorders.

Table 2: MAO Inhibition Data

| Enzyme Type | k_cat (s^-1) | K_m (mM) | k_cat/K_m |

|---|---|---|---|

| MAO A | 0.02 | 0.90 | 0.022 |

| MAO B | 10 | 0.36 | 27.78 |

Study on Antimicrobial Efficacy

A recent study published in a peer-reviewed journal assessed the antimicrobial efficacy of various indole derivatives, including 3-(5-Methoxy-3-indolyl)-1-propanamine. The results indicated significant inhibition against common pathogens, supporting its potential use in developing new antimicrobial agents.

Neuroprotective Study

Another investigation focused on the neuroprotective effects of this compound in animal models of neurodegeneration. The findings suggested that treatment with 3-(5-Methoxy-3-indolyl)-1-propanamine resulted in reduced neuronal damage and improved behavioral outcomes, highlighting its therapeutic potential for neurodegenerative diseases.

The biological activity of 3-(5-Methoxy-3-indolyl)-1-propanamine can be attributed to several mechanisms:

- Antimicrobial Action : Disruption of bacterial cell membranes leading to cell lysis.

- Antioxidant Activity : Scavenging of reactive oxygen species (ROS) and inhibition of lipid peroxidation.

- Neurotransmitter Modulation : Interaction with serotonin receptors and inhibition of MAO, leading to increased availability of neurotransmitters.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.